molecular formula C34H59N9O12 B608467 Larazotide acetate CAS No. 881851-50-9

Larazotide acetate

Katalognummer: B608467
CAS-Nummer: 881851-50-9
Molekulargewicht: 785.9 g/mol
InChI-Schlüssel: NYGCNONRVCGHAT-UFIKZEAMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Larazotide acetate is a synthetic 8-amino acid peptide derived from the zonula occludens toxin of Vibrio cholerae . It functions as a tight junction (TJ) regulator, preventing gluten-induced paracellular intestinal permeability by promoting TJ assembly and actin rearrangement . This mechanism reduces gluten translocation to the lamina propria, thereby attenuating the inflammatory cascade in celiac disease (CeD) .

Clinical trials have evaluated this compound as an adjunct to a gluten-free diet (GFD), demonstrating efficacy in mitigating gastrointestinal (GI) and extraintestinal symptoms during gluten challenges and in patients with persistent symptoms despite GFD adherence . Notably, the 0.5 mg dose has shown consistent symptom relief, while higher doses (1–8 mg) paradoxically lack efficacy . This compound is well-tolerated, with a safety profile comparable to placebo .

Vorbereitungsmethoden

Solid-Phase Peptide Synthesis (SPPS) of Larazotide

Fmoc-Based Synthesis Protocol

Larazotide acetate is synthesized via solid-phase peptide synthesis (SPPS) using the Fmoc (fluorenylmethyloxycarbonyl) protection strategy. The process begins with Fmoc-L-isoleucine preloaded Wang resin (0.7 mmol/g), which undergoes sequential deprotection and coupling cycles . Each amino acid is coupled using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOAt (1-hydroxy-7-azabenzotriazole) as activators, with DIEA (N,N-diisopropylethylamine) as the base in N-methyl-2-pyrrolidone (NMP) . Microwave-assisted synthesis at 75°C for 10 minutes per coupling step enhances efficiency and reduces racemization risks .

Table 1: Key Reagents and Conditions for SPPS of Larazotide

ComponentRoleConcentration/AmountReference
Fmoc-L-Ile-Wang resinSolid support0.7 mmol/g, 150 mg
HBTUCoupling agent3.0 equivalents
HOAtActivator3.0 equivalents
DIEABase6.0 equivalents
NMPSolvent4.5 mL per wash

Cleavage and Purification

After sequential assembly, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (90:5:5 v/v) mixture for 3 hours . The crude product is precipitated in cold ethyl ether, lyophilized, and purified via reverse-phase high-performance liquid chromatography (RP-HPLC). Critical quality attributes, including purity (>95%) and molecular weight (confirmed via mass spectrometry), are validated to meet pharmaceutical standards .

Formulation Strategies for Targeted Delivery

Enteric-Coated Bead Systems

To ensure duodenal and jejunal release, this compound is formulated into enteric-coated beads composed of methacrylate polymers (e.g., Eudragit®) . These beads are designed to resist gastric fluid (pH < 5) and disintegrate in intestinal fluid (pH ≥ 5), with release profiles tailored to sustain peptide delivery over 3–4 hours . Two bead variants (A and B) with differing coating thicknesses are combined to achieve staggered release kinetics .

Table 2: Enteric Coating Parameters and Release Profiles

Bead TypeCoating ThicknessRelease Onset (pH)Release DurationReference
A50 μm5.50–2 hours
B75 μm6.02–4 hours

Sustained-Release Polymer Matrices

Alternative formulations embed larazotide within biodegradable polymer matrices (e.g., poly(lactic-co-glycolic acid)) to extend release over 5 hours . These matrices are coated with enteric layers to prevent premature gastric degradation. In vitro studies demonstrate that such systems release <5% of the peptide in simulated gastric fluid (pH 1.2) over 2 hours, followed by >90% release in intestinal fluid (pH 6.8) within 4 hours .

Analytical Characterization and Quality Control

UPLC-MS/MS Quantification

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is employed to quantify this compound and its degradation fragments (e.g., GVLVQPG, VLVQPG) . Calibration curves are linear (R² > 0.99) across 0.035–3.5 μM for larazotide and 0.038–4.25 μM for fragments . Samples are centrifuged (10,000 ×g, 5 minutes) and filtered (0.2 μm PVDF) prior to analysis .

Table 3: UPLC-MS/MS Parameters for this compound

ParameterValueReference
ColumnAcquity UPLC BEH C18 (1.7 μm)
Mobile PhaseAcetonitrile/water + 0.1% FA
Flow Rate0.4 mL/min
DetectionMRM (m/z 725.8 → 783.4)

Stability and Fragment Analysis

Accelerated stability studies reveal that this compound degrades primarily via N-terminal truncation by aminopeptidases . Formulations with D-amino acid substitutions (e.g., D-Larazotide) exhibit 3-fold greater resistance to enzymatic cleavage, as demonstrated in simulated intestinal fluid . Computational molecular dynamics simulations further predict that cyclization or retro-inverso modifications (e.g., GPQVLVGG) enhance proteolytic stability .

Computational Modeling in Formulation Design

Molecular dynamics simulations (Desmond, Schrödinger) are utilized to optimize enteric coating interactions and peptide-polymer compatibility . Simulations at 310 K and 1.01 bar pressure over 100 ns trajectories identify critical hydrogen bonding and hydrophobic interactions between larazotide and Eudragit® polymers, guiding coating thickness adjustments .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Larazotidazetat unterliegt während seiner Synthese hauptsächlich der Peptidbindungsbildung. Es beteiligt sich normalerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen unter normalen physiologischen Bedingungen .

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das gebildet wird, ist das Larazotidazetat-Peptid selbst. Nebenprodukte können verkürzte Peptide oder Peptide mit unvollständigen Sequenzen sein, die während der Reinigung entfernt werden .

Wissenschaftliche Forschungsanwendungen

Clinical Trials

  • Phase II and III Trials : Larazotide acetate has undergone extensive clinical testing. In various trials, it has demonstrated efficacy in reducing gluten-induced symptoms and immune responses in patients with celiac disease.
    • Study Design : A randomized, double-blind, placebo-controlled study involving 184 patients was conducted to assess the efficacy of this compound during a gluten challenge. Patients were given doses of 1 mg, 4 mg, or 8 mg three times daily for six weeks while consuming gluten .
    • Results : The 1 mg dose significantly limited gluten-induced symptoms as measured by the Gastrointestinal Symptom Rating Scale (P = 0.002) and reduced anti-tissue transglutaminase antibody levels compared to placebo .
  • Persistent Symptoms : Another study focused on patients experiencing persistent symptoms despite adhering to a gluten-free diet. Results indicated that this compound at a dose of 0.5 mg effectively reduced symptom days and improved patient-reported outcomes .
    • Table 1: Summary of Clinical Trial Outcomes
      | Study | Dose (mg) | Symptom Reduction (%) | Anti-tTG Antibody Reduction | P-Value |
      |-------|-----------|-----------------------|-----------------------------|---------|
      | Trial 1 | 1 | Significant | Yes | 0.002 |
      | Trial 2 | 0.5 | 26% | Yes | 0.017 |

Mechanistic Studies

Research has also explored this compound's impact on intestinal permeability through mechanistic studies using animal models.

  • Ischemic Injury Recovery : A study involving ischemia-injured porcine tissue showed that this compound enhanced transepithelial electrical resistance, indicating improved tight junction integrity post-injury .

Safety Profile

The safety profile of this compound has been comparable to placebo across multiple studies. Adverse events were generally mild and similar between treatment and control groups, suggesting a favorable tolerance among patients .

Broader Applications

While primarily focused on celiac disease, this compound's mechanism may have implications for other gastrointestinal disorders characterized by increased intestinal permeability, such as inflammatory bowel disease (IBD). Ongoing research is necessary to explore these potential applications further.

Wirkmechanismus

Larazotide acetate functions as a tight junction regulator by inhibiting the action of zonulin, a protein that increases intestinal permeability. It binds to zonulin receptors, preventing the disassembly of tight junctions and maintaining the integrity of the intestinal barrier. This action helps reduce the passage of harmful substances into the bloodstream, thereby mitigating the immune response triggered by gluten in celiac disease .

Vergleich Mit ähnlichen Verbindungen

While larazotide acetate is the most advanced TJ regulator in clinical development, other therapeutic strategies for CeD include glutenases (enzymes degrading gluten), immune modulators (e.g., anti-tissue transglutaminase antibodies), and HLA-DQ2/DQ8 blockers .

Mechanism of Action

  • This compound : Targets intestinal TJs, reducing permeability and gluten entry into the submucosa .
  • Immune Modulators (e.g., TAK-101): Suppress adaptive immune responses but may carry systemic immunosuppressive risks .

Efficacy in Clinical Trials

Table 1: Efficacy of this compound vs. Placebo in Key Trials

Trial Context Dose (mg) Outcome (vs. Placebo) Reference
Gluten Challenge 0.25–4.0 Significant prevention of GI symptom worsening (GSRS, P < 0.05)
Gluten Challenge 1.0 Reduced anti-tTG antibody levels by 70% (P = 0.010)
Persistent Symptoms (GFD) 0.5 Improved CeD-GSRS (P = 0.007) and total GSRS (P = 0.017)
Gluten Challenge 4.0–8.0 No significant symptom prevention (P = 0.067–0.329)
  • Dose Dependency : Lower doses (0.25–0.5 mg) show efficacy, while higher doses (4–8 mg) lack consistent benefit, contrasting with typical dose-response relationships .
  • Gluten Challenge vs. GFD: Symptom improvement is more pronounced in gluten challenge settings (mean GSRS reduction: 26–31%) compared to GFD maintenance .

Table 2: Adverse Events (AEs) in this compound Trials

AE Type This compound (%) Placebo (%) Conclusion Reference
Diarrhea (Gluten Challenge) 5.8 15.4 Significant reduction (P < 0.05)
Headache 19.7 20.0 Comparable to placebo
Urinary Tract Infection 5.8 0.0 No dose association
  • This contrasts with immune modulators, which may carry risks of immunosuppression .

Broader Therapeutic Potential

  • No similar data exist for other CeD therapies.

Biologische Aktivität

Larazotide acetate, a synthetic 8-amino acid peptide, is primarily recognized for its role as a tight junction (TJ) regulator. It was developed to assist in managing celiac disease (CeD) symptoms, particularly in patients who continue to experience issues despite adhering to a gluten-free diet (GFD). This article will delve into the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, safety profile, and emerging research findings.

This compound functions by regulating the integrity of tight junctions in the intestinal epithelium. Tight junctions are crucial for maintaining intestinal barrier function and preventing the passage of harmful substances, such as gluten, into the submucosa. The compound promotes the assembly of tight junction proteins and rearranges actin filaments, thereby inhibiting gluten-induced TJ disruption and reducing intestinal permeability .

Clinical Efficacy

Several clinical studies have evaluated the efficacy of this compound in managing symptoms associated with celiac disease:

  • Phase II Trials : A multicenter, randomized, double-blind, placebo-controlled study assessed doses of 0.5 mg, 1 mg, and 2 mg administered three times daily. The primary endpoint focused on the reduction of gastrointestinal symptoms measured by the Celiac Disease Gastrointestinal Symptom Rating Scale (GSRS). The results indicated that the 0.5 mg dose significantly reduced symptoms compared to placebo (p=0.022) and improved patient-reported outcomes .
  • Gluten Challenge Studies : In trials involving gluten challenges, this compound demonstrated a reduction in gluten-induced immune reactivity and associated symptoms. For instance, patients receiving 1 mg of this compound showed a significant decrease in anti-tissue transglutaminase IgA levels compared to placebo .
  • Long-Term Use : A follow-up study indicated that this compound not only alleviated gastrointestinal symptoms but also reduced non-gastrointestinal symptoms such as headaches and fatigue .

Safety Profile

The safety profile of this compound has been generally favorable across various studies. Adverse events reported were comparable between treatment and placebo groups, indicating that this compound is well-tolerated among patients .

Emerging Research Findings

Recent studies have expanded the potential applications of this compound beyond celiac disease:

  • COVID-19 Related Research : this compound has been investigated for its potential benefits in treating inflammatory conditions associated with COVID-19. In pediatric patients with multisystem inflammatory syndrome (MIS-C), those treated with this compound experienced quicker resolution of gastrointestinal symptoms and reduced levels of inflammatory markers compared to those not receiving the treatment .
  • Antiviral Activity : Preliminary findings suggest that derivatives of this compound may exhibit antiviral properties against SARS-CoV-2 by binding to viral proteases essential for replication. This opens avenues for further exploration into its use as an antiviral agent .

Summary Table of Key Clinical Findings

Study TypeDose (mg)Primary OutcomeResultReference
Phase II Trial0.5GSRS Score Reductionp=0.022 (significant improvement)
Gluten Challenge Study1Anti-tTG IgA Levelsp=0.005 (significant reduction)
Long-Term Use-Non-GI Symptomsp=0.010 (significant improvement)
MIS-C Treatment-Resolution of GI SymptomsFaster resolution compared to placebo

Q & A

Basic Research Questions

Q. What is the mechanism of action of larazotide acetate in modulating intestinal tight junctions?

this compound, a synthetic octapeptide, acts as a zonulin antagonist by binding to the zonulin receptor on intestinal epithelial cells. It prevents the disassembly of tight junctions (TJs) by inhibiting cytokine-, gluten peptide-, or pathogen-induced zonulin signaling. Preclinical studies in Caco-2 and IEC6 cell models demonstrated its ability to inhibit TJ permeability changes, maintain ZO-1 and actin cytoskeletal integrity, and block gliadin peptide transport . In vivo, it preserved TJ structure in HLA-HCD4/DQ8 transgenic mice and reduced macrophage infiltration in gluten-sensitized models .

Q. How is this compound evaluated for efficacy in celiac disease (CeD) clinical trials?

Efficacy is assessed using:

  • Gastrointestinal Symptom Rating Scale (GSRS) and CeD-GSRS : Measures symptom severity (e.g., diarrhea, abdominal pain) during gluten challenges. This compound significantly reduced symptom worsening at 0.25 mg and 4.0 mg doses (vs. placebo) in double-blind trials .
  • Lactulose-to-Mannitol (LAMA) Ratio : An intestinal permeability biomarker. While early inpatient studies showed reduced LAMA ratios with larazotide, outpatient trials found no significant differences, highlighting variability in permeability measurement sensitivity .
  • Anti-tTG Antibodies : Longer gluten challenges (≥2.4 g/day for 2–12 weeks) are required to assess immunological effects, as short-term trials often fail to trigger antibody production .

Q. What safety profile has been established for this compound in clinical studies?

this compound exhibits a favorable safety profile:

  • Common Adverse Events (AEs) : Headache (most frequent), mild gastrointestinal discomfort, and urinary tract infections (5.8% in one study, though not dose-dependent) .
  • No Severe Toxicity : Phase I–III trials reported no serious AEs, hepatic/renal toxicity, or systemic absorption at therapeutic doses (0.25–8 mg) .
  • Tolerability : Discontinuation rates were comparable to placebo (25% vs. 26.9%) .

Advanced Research Questions

Q. Why do some studies report contradictory dose-dependent efficacy for this compound?

Inconsistent dose responses (e.g., 0.25 mg and 4.0 mg effective, but 8 mg ineffective) may arise from:

  • Study Design : Small sample sizes (≤13 patients/group in early trials) and pooling of treatment groups for analysis, which may obscure dose-specific effects .
  • Paradoxical TJ Regulation : Higher doses might over-suppress zonulin, disrupting homeostatic TJ regulation, as suggested by preclinical models .
  • Gluten Challenge Variability : Differences in gluten dosage (e.g., 2.4 g/day vs. 2.5 g) and duration (2–12 weeks) impact symptom and permeability outcomes .

Q. How can researchers reconcile discrepancies between LAMA ratios and symptom improvement in larazotide trials?

The LAMA ratio’s insensitivity in outpatient settings may stem from:

  • Timing of Measurement : Permeability changes may resolve before urinary lactulose/mannitol excretion peaks .
  • Compensatory Mechanisms : Larazotide may mitigate symptom severity without fully normalizing permeability, as seen in gluten-challenge subgroups where GSRS improved despite unchanged LAMA ratios .
  • Alternative Biomarkers : Histological analysis (e.g., villous height-to-crypt depth ratio) and cytokine profiling (e.g., IL-2, IFN-γ) are proposed to complement LAMA in future trials .

Q. What methodological considerations are critical for designing this compound trials in non-celiac applications (e.g., MIS-C)?

Key factors include:

  • Patient Stratification : MIS-C trials require biomarkers (e.g., elevated zonulin, spike protein levels) to identify hyperinflammatory responders likely to benefit from TJ modulation .
  • Outcome Measures : Beyond symptom scales, track systemic inflammation (CRP, IL-6) and organ dysfunction (cardiac enzymes, liver function) .
  • Dosing : Lower doses (0.5 mg TID) showed efficacy in CeD without immunosuppression, making them preferable for pediatric MIS-C cohorts .

Q. How do preclinical models inform larazotide’s potential in non-gastrointestinal diseases (e.g., metabolic or autoimmune disorders)?

Animal studies highlight:

  • Liver Fibrosis : Larazotide reduced TJ permeability in cholestatic models, attenuating bile acid-induced inflammation .
  • Arthritis : In murine collagen-induced arthritis, it decreased synovial cytokine influx and joint damage .
  • Metabolic Dysfunction : Improved glucose tolerance in diet-induced obesity models via gut-liver axis modulation . These findings support mechanistic trials in NAFLD, type 2 diabetes, and rheumatoid arthritis .

Q. What explains the mixed results in phase II/III trials of this compound for CeD?

Phase III trial suspensions (2022) contrasted earlier positive phase IIb outcomes due to:

  • Endpoint Selection : Reliance on patient-reported symptoms (GSRS) vs. objective biomarkers (e.g., histology) introduced variability .
  • Population Heterogeneity : Enrolling patients with persistent symptoms despite gluten-free diets (GFD) may include non-compliant or refractory subgroups .
  • Adjunctive vs. Monotherapy : Larazotide is designed as a GFD adjunct, requiring strict dietary compliance for efficacy—a confounder in long-term trials .

Q. Methodological Recommendations

  • Gluten Challenge Protocols : Standardize gluten dosing (2.4–3.0 g/day) and duration (≥14 days) to ensure symptom and immune activation consistency .
  • Combined Biomarkers : Pair LAMA ratios with fecal calprotectin or serum zonulin for robust permeability assessment .
  • Preclinical Models : Use HLA-DQ8 transgenic mice and cytokine-exposed Caco-2 monolayers to mimic CeD pathophysiology .

Eigenschaften

IUPAC Name

acetic acid;2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H55N9O10.C2H4O2/c1-16(2)12-20(38-30(49)26(17(3)4)39-24(44)14-35-23(43)13-33)28(47)40-27(18(5)6)31(50)37-19(9-10-22(34)42)32(51)41-11-7-8-21(41)29(48)36-15-25(45)46;1-2(3)4/h16-21,26-27H,7-15,33H2,1-6H3,(H2,34,42)(H,35,43)(H,36,48)(H,37,50)(H,38,49)(H,39,44)(H,40,47)(H,45,46);1H3,(H,3,4)/t19-,20-,21-,26-,27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGCNONRVCGHAT-UFIKZEAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CN.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H59N9O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401007986
Record name Acetic acid--N-[(1-{N-[14-amino-1,4,7,10,13-pentahydroxy-5-(2-methylpropyl)-2,8-di(propan-2-yl)-3,6,9,12-tetraazatetradeca-3,6,9,12-tetraen-1-ylidene]-5-hydroxy-5-iminonorvalyl}pyrrolidin-2-yl)(hydroxy)methylidene]glycine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401007986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

785.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881851-50-9
Record name Larazotide acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881851509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid--N-[(1-{N-[14-amino-1,4,7,10,13-pentahydroxy-5-(2-methylpropyl)-2,8-di(propan-2-yl)-3,6,9,12-tetraazatetradeca-3,6,9,12-tetraen-1-ylidene]-5-hydroxy-5-iminonorvalyl}pyrrolidin-2-yl)(hydroxy)methylidene]glycine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401007986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.